2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-phenoxyphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S/c27-20(14-29-21-13-19(22-15-23-21)26-12-4-11-24-26)25-16-7-9-18(10-8-16)28-17-5-2-1-3-6-17/h1-13,15H,14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIRZSZFSDKIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often formed by the condensation of a β-keto ester with guanidine.
Thioether Formation: The pyrazole and pyrimidine intermediates are then linked via a thioether bond, typically using a thiol reagent and a suitable base.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with 4-phenoxyphenylacetyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The phenoxy group can be substituted with other nucleophiles under suitable conditions, such as using sodium hydride (NaH) and an alkyl halide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
The following analysis compares the structural, biochemical, and pharmacological properties of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide with key analogs from recent literature.
Structural Differences
Key Observations :
- The target compound’s pyrimidine-pyrazole core distinguishes it from triazinoindole-based analogs (e.g., Compounds 24, 25) and pyrimidinone derivatives (e.g., Compound 20).
- Compound 20’s trifluoromethyl and methoxybenzyl groups contribute to superior solubility and cellular permeability .
Biochemical Activity
Key Observations :
- Bromination (Compound 25) increases potency compared to non-brominated analogs, suggesting that electron-withdrawing groups enhance target engagement .
- Compound 20’s CK1-specific inhibition highlights the role of benzothiazole and pyrimidinone moieties in achieving isoform selectivity .
Pharmacokinetic Properties
Key Observations :
Biological Activity
The compound 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thioether linkage, a pyrazole ring, and a phenoxy group, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄OS |
| Molecular Weight | 342.42 g/mol |
| CAS Number | 1251690-88-6 |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the pyrazole and pyrimidine rings enhances its ability to modulate various biological pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation: Interaction with cellular receptors can alter signaling pathways related to cell proliferation and apoptosis.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities. Here are some notable activities associated with this compound:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
| Anti-inflammatory | Reduces inflammatory markers in vitro and in vivo models. |
| Antimicrobial | Demonstrates activity against bacterial strains and fungi. |
Case Studies and Research Findings
A review of literature reveals several case studies that highlight the efficacy of similar compounds:
- Anticancer Activity:
- Anti-inflammatory Effects:
- Antimicrobial Activity:
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide?
The synthesis typically involves multi-step reactions, including:
- Thioether linkage formation : Reacting pyrimidine derivatives with thiol-containing intermediates under controlled pH and temperature (e.g., 60–80°C in DMF) .
- Amidation : Introducing the phenoxyphenyl acetamide moiety via carbodiimide-mediated coupling .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity . Optimization requires adjusting solvent polarity (e.g., dichloromethane for solubility), reaction time (12–24 hours), and catalysts (e.g., DMAP for amidation) .
Q. Which spectroscopic techniques are essential for confirming structural integrity?
- NMR spectroscopy : 1H and 13C NMR to verify proton environments (e.g., pyrazole NH at δ 8.5–9.5 ppm) and carbon backbone .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- IR spectroscopy : Detection of functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
Q. What purification methods are effective post-synthesis?
- Chromatography : Flash column chromatography with gradient elution (e.g., hexane to ethyl acetate) to isolate intermediates .
- Recrystallization : Using ethanol/water mixtures to obtain high-purity crystals .
Advanced Research Questions
Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for bioactivity?
- Derivatization : Synthesize analogs by modifying the pyrazole ring (e.g., introducing methyl or fluorine groups) and test against biological targets (e.g., kinases) .
- Biological assays : Use enzyme inhibition assays (e.g., IC50 determination via fluorometric methods) and cell-based viability tests (MTT assay) to correlate substituents with activity .
- Data analysis : Apply multivariate regression to identify key structural contributors (e.g., thioether linkage enhances membrane permeability) .
Q. How can molecular modeling predict interactions with biological targets?
- Docking studies : Use software like AutoDock Vina to simulate binding to active sites (e.g., ATP-binding pocket of kinases) .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., pyrimidine N with Lys72) .
- Pharmacophore mapping : Identify essential features (e.g., acetamide orientation) for activity using tools like Schrödinger’s Phase .
Q. What strategies resolve contradictions in biological activity data among structural analogs?
- Comparative SAR tables : Tabulate analogs with varying substituents (e.g., phenoxy vs. chlorophenyl groups) and their IC50 values to identify outliers .
- Meta-analysis : Pool data from multiple studies to assess reproducibility (e.g., conflicting cytotoxicity results may stem from assay variability) .
- Mechanistic studies : Use knock-out cell lines or isotopic labeling to confirm target engagement specificity .
Q. How can derivatization enhance pharmacological properties?
- Oxidation/Reduction : Modify the thioether to sulfoxide (H2O2/acid) for improved solubility or sulfone for metabolic stability .
- Nucleophilic substitution : Replace the pyrimidine C-H with electron-withdrawing groups (e.g., -NO2) to enhance binding affinity .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to the acetamide for controlled release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
